molecular formula C4H9N B105249 2-Methylallylamine CAS No. 2878-14-0

2-Methylallylamine

Cat. No. B105249
CAS RN: 2878-14-0
M. Wt: 71.12 g/mol
InChI Key: VXDHQYLFEYUMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylallylamine is not directly discussed in the provided papers. However, the papers do provide information on related compounds and chemical groups that can help infer some aspects of 2-Methylallylamine's properties and synthesis. For instance, methylamines such as monomethylamine (MMA), dimethylamine (DMA), and trimethylamine (TMA) are mentioned as major industrial chemical intermediates, typically prepared by the reaction of methanol and ammonia over a dehydration catalyst .

Synthesis Analysis

The synthesis of methylamines is generally achieved through the reaction of methanol with ammonia, indicating that a similar approach might be applicable for synthesizing 2-Methylallylamine. The development of DMA selective zeolite-based catalysts due to market demand suggests that catalyst design is crucial for controlling the product distribution of such reactions .

Molecular Structure Analysis

While the molecular structure of 2-Methylallylamine is not directly provided, the structure of related compounds such as methyl (R(+)-α-methylbenzylamine)bis(dimethylglyoximato)cobalt(III) benzene solvate has been determined by X-ray crystal analysis . This suggests that X-ray crystallography could be a viable method for analyzing the structure of 2-Methylallylamine.

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-Methylallylamine, but they do discuss the reactivity of similar compounds. For example, methylamine-borane complexes exhibit interesting intermolecular interactions and dihydrogen bonding , which could be relevant when considering the reactivity of 2-Methylallylamine with boranes or similar electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methylallylamine are not directly reported. However, the rotational spectroscopy of methylamine provides insights into the behavior of light alkylamines, which could be somewhat analogous to 2-Methylallylamine . The study of compressed methylamines reveals systematic structure-property relations and polymorphism, which could be relevant for understanding the behavior of 2-Methylallylamine under various conditions .

Scientific Research Applications

Synthesis of N-Methyl- and N-Alkylamines

2-Methylallylamine plays a role in the synthesis of N-methyl- and N-alkylamines, which are significant in both academic research and industrial production. These amines are found in numerous life-science molecules and are crucial in regulating their activities. An expedient reductive amination process using Co3O4-based catalysts has been developed for the synthesis of various N-methyl- and N-alkylamines, including amino acid derivatives and existing drug molecules (Senthamarai et al., 2018).

Degradation Studies

2-Methylallylamine-related compounds, such as N-methylethanolamine (MMEA), undergo degradation under various experimental conditions, including thermal and oxidative degradation. This degradation is crucial in understanding the behavior of such compounds under different conditions, which is relevant for industrial applications (Lepaumier et al., 2011).

Carbon Capture Technology

Compounds related to 2-Methylallylamine, like 2-amino-2-methyl-1-propanol (AMP), have been evaluated in post-combustion capture (PCC) technology for CO2 recovery. These studies are significant for environmental technology, particularly in reducing carbon emissions from industrial processes (Artanto et al., 2014).

Electrophoretic Studies

2-Methylallylamine derivatives, like 2-methyl-3,3-diphenyl-3-propanolamine, have been studied for their selective antagonistic properties in electrophoretic applications, specifically targeting N-methyl-DL-aspartate (Blake et al., 1986).

Protein Interaction Studies

Research on methylamine, a compound structurally related to 2-Methylallylamine, has revealed its interaction with alpha 2-macroglobulin, a plasma protease inhibitor. This reaction is selective and specific, indicating potential applications in biochemistry and molecular biology (Swenson & Howard, 1979).

Safety And Hazards

2-Methylallylamine is considered hazardous. It is a highly flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4(2)3-5/h1,3,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDHQYLFEYUMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182954
Record name 2-Methylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylallylamine

CAS RN

2878-14-0
Record name 2-Methylallylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2878-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylallylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002878140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2878-14-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylallylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylprop-2-en-1-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLALLYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ35WE6DG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylallylamine
Reactant of Route 2
2-Methylallylamine
Reactant of Route 3
2-Methylallylamine
Reactant of Route 4
2-Methylallylamine
Reactant of Route 5
2-Methylallylamine
Reactant of Route 6
2-Methylallylamine

Citations

For This Compound
136
Citations
JM Kliegman, AC Cope - Journal of Organometallic Chemistry, 1969 - Elsevier
… N,NDimethyl-2-methylallylamine was prepared according to the … A mixture of 1.50 g NJV-dimethyl-2-methylallylamine … (I1) (0.005 mole) and 1.50 g NJ-dimethyl-2-methylallylamine …
Number of citations: 16 www.sciencedirect.com
E Baquerizo, A Robles, B Ramos - inis.iaea.org
[en] It has been developed a new synthesis method to obtain 2-methylallylamine hydrochloride, predecessor of the Cu (MIBI) 4 BF 4 compound which constitutes the formulation …
Number of citations: 0 inis.iaea.org
DG Kundiger, H PLEDGER Jr… - The Journal of Organic …, 1961 - ACS Publications
… (2.7%) of 3,3-dichloro-2-methylallylamine, bp 33 (0.9 mm.), … (61%) of 3,3-dichloro-2methylallylamine, bp 85-87 (50 mm.), ” 1.4992. Bis and tris(S,S-dichloro-S-methylaUy[jhydrazine. To …
Number of citations: 1 pubs.acs.org
AC Cope, JM Kliegman… - Journal of the American …, 1967 - ACS Publications
… reagents react with N,N-dimethyl-2-methylallylamine in methanol, ethanol, or ethylene glycol to give, respectively, di/u-chloro-bis(2-methoxy-2-methyl-3-N,N-dimethylaminopropyl)…
Number of citations: 84 pubs.acs.org
WB Sun, CHC ZHANG - 2009 - sid.ir
… At first, α,ω-di((N-ethyl)amino(2-methyl)propyl) tetramethylsiloxane (DEAMP-TMS) was prepared by hydrosilylating tetramethyldi-siloxane with N-ethyl-2-methylallylamine in the …
Number of citations: 3 www.sid.ir
AC Cope, WD Burrows - The Journal of Organic Chemistry, 1966 - ACS Publications
… 2-Methylallylamine (8).—In the reaction analogous to formolysis of 4-methyl-4-pentenyl nitrobenzenesulfonate (9), 2-methylallylamine reacts with formaldehyde and formic acid to give …
Number of citations: 28 pubs.acs.org
C Thongyoi, J Sangsuriyan, N Poramatikul… - inis.iaea.org
… 2-methylallylamine hydrochloride and ethylformate to obtain N-(2-methylallyl) formamide followed by methoxylation and demercuration reactions to get methoxyisobuty1 formamide …
Number of citations: 0 inis.iaea.org
Y Li, Y Zhang, J Song, T Kong, X Liu… - ACS Applied Energy …, 2022 - ACS Publications
… In this paper, a NiO x /3D perovskite interface in inverted PSCs was modified with a polymerizable amine salt (2-methylallylamine hydroiodide (CTBAI)) interlayer. The double bonds …
Number of citations: 1 pubs.acs.org
GY Kondrat'eva, YS Dol'skaya - Bulletin of the Academy of Sciences of the …, 1967 - Springer
… N-Ethyl-2-methylallylamine differed from the unsubstituted allyl compounds in having much … are fairly stable, N-ethyl-2methylallylamine underwent strong degradation: the yield of liquid …
Number of citations: 4 link.springer.com
AJ Van Wyk - THE SA SOCIETY OF NUCLEAR MEDICINE THIRD …, 1988 - inis.iaea.org
… The isonitrile MIBI and its ethyl analogue were synthesized as follows: 2-methylallylamine. HCl was formylated to give N-2methyl-2-propenylformamide. Selective reduction and hydro …
Number of citations: 2 inis.iaea.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.